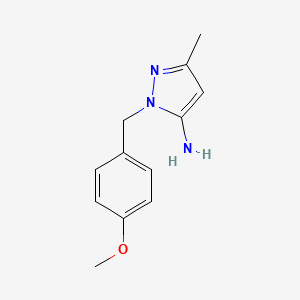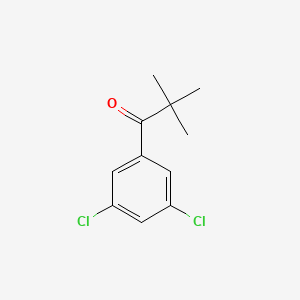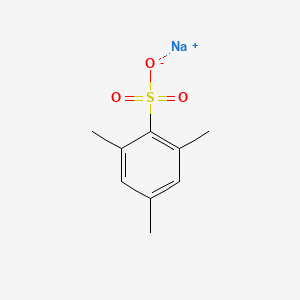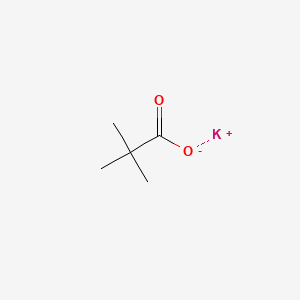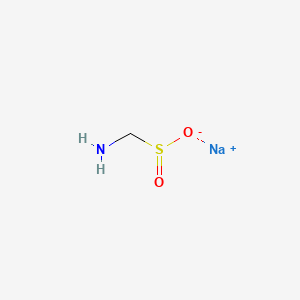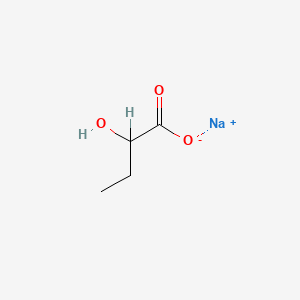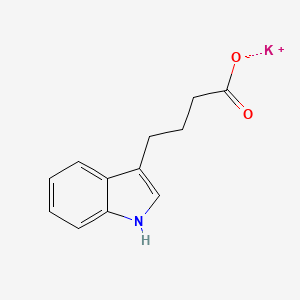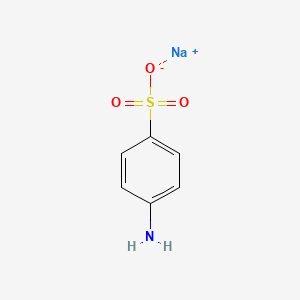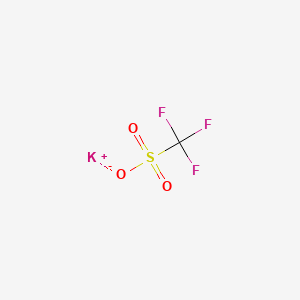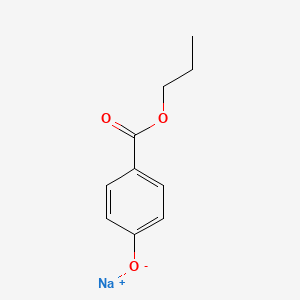
丙基对羟基苯甲酸钠
描述
Propylparaben sodium, also known as propyl 4-hydroxybenzoate, is a type of preservative and antimicrobial agent used in many consumer products, such as cosmetics, pharmaceuticals, and food. It is a white, odorless, crystalline powder that is soluble in water and has a melting point of approximately 130°C (266°F). Propylparaben sodium has been used for decades as a preservative in many products to protect them from microbial spoilage and degradation.
科学研究应用
过敏原测试
丙基对羟基苯甲酸在过敏原测试中用于确定个人是否对该化合物过敏,这对确保含有该化合物的产品安全至关重要 .
抗菌防腐剂
50 多年来,丙基对羟基苯甲酸一直作为食品、化妆品和制药产品中的抗菌防腐剂,防止细菌和真菌的生长,延长保质期 .
高效液相色谱 (HPLC) 分析
在科学研究中,丙基对羟基苯甲酸钠用于 HPLC 分析,分离和定量混合物中的成分,例如对羟基苯甲酸防腐剂或药物化合物的分析 .
皮肤敏感性研究
关于丙基对羟基苯甲酸的研究表明,它对正常皮肤人群无刺激性和非致敏性,但会对受损或破损的皮肤造成致敏作用,这对产品安全评估至关重要 .
药物制剂
丙基对羟基苯甲酸可以通过酯化反应制备,用于药物制剂,作为防腐剂以维持产品的完整性和功效 .
溶解度研究
使用紫外/可见分光光度法等技术研究了丙基对羟基苯甲酸在各种溶剂混合物中的溶解度,提供了对其物理性质和在不同环境中的行为的见解 .
作用机制
- Its primary role is to inhibit microbial growth and extend the shelf life of products such as cosmetics, medications, and food .
- This interaction disrupts microbial enzymes, preventing their normal function and inhibiting growth .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
生化分析
Biochemical Properties
Propylparaben sodium plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules to exert its preservative effects. One of the primary interactions is with microbial cell membranes, where propylparaben sodium disrupts the integrity of the membrane, leading to cell lysis and death. Additionally, propylparaben sodium can inhibit the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial efficacy .
Cellular Effects
Propylparaben sodium affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity and inhibits enzyme activity, leading to cell death. In mammalian cells, propylparaben sodium has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of propylparaben sodium involves its interaction with microbial cell membranes and enzymes. Propylparaben sodium binds to the lipid bilayer of microbial cell membranes, disrupting their structure and causing leakage of cellular contents. Additionally, it can inhibit the activity of enzymes involved in microbial metabolism, such as those in the glycolytic pathway, leading to a decrease in energy production and cell death. In mammalian cells, propylparaben sodium can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propylparaben sodium can change over time. The compound is relatively stable, but its antimicrobial efficacy may decrease over extended periods due to degradation or interaction with other components in the formulation. Long-term exposure to propylparaben sodium in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of propylparaben sodium vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as an antimicrobial agent. At high doses, propylparaben sodium can exhibit toxic or adverse effects, such as reduced sperm count and motility in rats. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations .
Metabolic Pathways
Propylparaben sodium is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in microbial metabolism, such as those in the glycolytic pathway. This interaction can lead to changes in metabolic flux and metabolite levels, ultimately resulting in the inhibition of microbial growth. In mammalian cells, propylparaben sodium can also affect metabolic pathways related to steroidogenesis and energy production .
Transport and Distribution
Within cells and tissues, propylparaben sodium is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of propylparaben sodium can influence its antimicrobial efficacy and potential effects on cellular function .
Subcellular Localization
Propylparaben sodium’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, propylparaben sodium may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression .
属性
IUPAC Name |
sodium;4-propoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMINYBUNCWGER-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-13-3 (Parent) | |
| Record name | Propylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3042348 | |
| Record name | Propylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35285-69-9 | |
| Record name | Propylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035285699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-propoxycarbonylphenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLPARABEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625NNB0G9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



